Fmoc-Thr(Bzl)-OH

Descripción

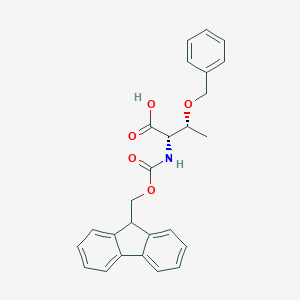

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-17(31-15-18-9-3-2-4-10-18)24(25(28)29)27-26(30)32-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)/t17-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDMMWCWPVCHLL-OSPHWJPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583799 | |

| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117872-75-0 | |

| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization of Fmoc Thr Bzl Oh

Established Synthetic Routes for Fmoc-Thr(Bzl)-OH

The synthesis of this compound is a multi-step process that begins with the naturally occurring amino acid L-threonine. The core of the synthesis involves the selective protection of two distinct functional groups: the α-amino group and the side-chain hydroxyl group. The general strategy requires the introduction of the benzyl (B1604629) group onto the hydroxyl side chain, followed by the attachment of the Fmoc group to the α-amino terminus. This sequence is critical to ensure the final product is suitable for direct use in Fmoc-based peptide synthesis. sigmaaldrich.com

In peptide synthesis, the reactive side chains of amino acids must be masked with protecting groups to prevent unwanted reactions during the formation of peptide bonds. nih.govspringernature.com The hydroxyl group of threonine is a nucleophile that can interfere with coupling reactions. Therefore, its protection is essential for the synthesis of longer or more complex peptides. creative-peptides.com

| Protecting Group | Abbreviation | Common Strategy | Cleavage Condition |

| Benzyl | Bzl | Boc or Fmoc | Strong Acid (e.g., HF, TFA) |

| tert-Butyl | tBu | Fmoc | Strong Acid (e.g., TFA) |

| Trityl | Trt | Fmoc | Mild Acid |

The synthesis of this compound involves two primary transformations: O-benzylation of the threonine side chain and N-Fmoc protection of the amino group. The O-benzylation is typically achieved by treating L-threonine with benzyl bromide in the presence of a base. Optimization of this step is crucial to maximize the yield of the desired O-benzyl-L-threonine and minimize side products.

Following the successful benzylation of the side chain, the Fmoc group is introduced. This is commonly accomplished by reacting O-benzyl-L-threonine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. The reaction is typically carried out in a mixed aqueous-organic solvent system, using a base such as sodium bicarbonate or N-methylmorpholine (NMM) to facilitate the reaction. thieme-connect.com Careful control of pH and temperature is necessary to ensure complete reaction and prevent racemization or the formation of side products. Purification is generally achieved through recrystallization to yield the final product with high purity suitable for SPPS.

Advanced Derivatizations for Specialized Applications

This compound serves not only as a building block for peptides but also as a precursor for more complex and specialized amino acid derivatives. These derivatives are crucial for studying post-translational modifications (PTMs) or for creating peptides with unique properties.

Phosphorylation of threonine residues is a key post-translational modification that regulates numerous cellular processes. iris-biotech.de To study these processes, synthetic peptides containing phosphothreonine are required. These are typically incorporated into peptides using pre-phosphorylated Fmoc-threonine derivatives during SPPS.

A common building block is Fmoc-L-Thr(PO(OBzl)OH)-OH. iris-biotech.desigmaaldrich.com This derivative features a monobenzyl-protected phosphate (B84403) group. Using a fully protected phosphate triester is often avoided in Fmoc chemistry because it can lead to β-elimination side reactions when treated with piperidine (B6355638). sigmaaldrich.com The synthesis of Fmoc-L-Thr(PO(OBzl)OH)-OH involves the phosphorylation of a suitably protected threonine derivative, such as Fmoc-Thr-OH, using a phosphorylating agent like dibenzyl phosphoramidite (B1245037) followed by oxidation and selective deprotection. The resulting partially protected building block can be incorporated into peptides, although special coupling conditions may be required due to the presence of the acidic phosphate moiety. sigmaaldrich.com

| Phosphorylated Threonine Derivative | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Fmoc-L-Thr(PO(OBzl)OH)-OH | 175291-56-2 | C₂₆H₂₆NO₈P | 511.47 |

For certain applications requiring highly efficient coupling, this compound can be converted into its more reactive acid chloride derivative, Fmoc-Thr(Bzl)-Cl (Fmoc-O-benzyl-L-threonyl chloride). chemimpex.com The conversion of the carboxylic acid to an acyl chloride significantly enhances its reactivity as an acylating agent.

This increased reactivity makes Fmoc-Thr(Bzl)-Cl a powerful reagent for forming peptide bonds, particularly in cases where standard coupling reagents might be sluggish due to steric hindrance or other factors. It serves as a valuable tool in both solution-phase and solid-phase peptide synthesis, enabling the efficient incorporation of the Thr(Bzl) residue. chemimpex.com

| Property | Value |

| Chemical Name | Fmoc-O-benzyl-L-threonyl chloride |

| CAS Number | 1423018-08-9 |

| Molecular Formula | C₂₆H₂₄NO₄Cl |

| Molecular Weight | 449.9 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 93-100 °C |

Purity Assessment and Impact of Impurities in Synthesis

Free amino acid contamination in a batch of this compound refers to the presence of Threonine(Bzl)-OH that has not been successfully protected with the fluorenylmethyloxycarbonyl (Fmoc) group. This impurity can arise from an incomplete reaction during the manufacturing process or from the degradation of the Fmoc-amino acid during storage, as trace amounts of the free amine can promote the autocatalytic cleavage of the Fmoc group. merck-lifescience.com.twnih.gov

The presence of free amino acids has significant consequences during peptide synthesis. The primary issue is the potential for the double insertion of the amino acid into the growing peptide chain. merck-lifescience.com.tw After the intended this compound is coupled and its Fmoc group is removed, the free Thr(Bzl)-OH impurity can then couple to the newly available N-terminus in the next cycle, leading to peptide chains with repeated threonine residues. creative-peptides.com This not only reduces the yield of the desired peptide but also introduces impurities that can be difficult to separate during purification. ajpamc.com

Historically, the detection of free amino acids was often performed using Thin-Layer Chromatography (TLC), which is now considered an inaccurate and, at best, semi-quantitative method. merck-lifescience.com.twnih.gov Modern quality control standards employ more sophisticated and precise techniques. A quantitative Gas Chromatography (GC)-based assay is the preferred method for accurately determining the level of free amino acid contamination. merck-lifescience.com.twmerckmillipore.com Leading suppliers have established stringent specifications for their Fmoc-amino acids, ensuring that the free amino acid content is minimal, typically at a level of ≤ 0.2%, to guarantee high performance in peptide synthesis. merck-lifescience.com.twnih.govmerckmillipore.com

| Aspect | Details | Primary Consequence |

|---|---|---|

| Source of Impurity | Incomplete reaction during Fmoc protection; Degradation during storage. merck-lifescience.com.twcreative-peptides.com | Reduced yield and purity of the target peptide due to the formation of insertion sequences. merck-lifescience.com.twajpamc.com |

| Impact on Synthesis | Leads to the insertion of multiple copies of the amino acid into the peptide chain. merck-lifescience.com.twnih.gov | |

| Detection Methods | Older methods include inaccurate TLC-based assays. The current standard is a quantitative GC-based method. merck-lifescience.com.twnih.gov | |

| Typical Specification Limit | ≤ 0.2% merck-lifescience.com.twnih.govmerckmillipore.com |

Acetic acid is considered a particularly insidious impurity in Fmoc-amino acid reagents and is sometimes referred to as a "hidden killer" in SPPS. sigmaaldrich.com Its primary origin is the hydrolysis of ethyl acetate (B1210297), a common solvent used for the preparation and crystallization of Fmoc-amino acids. merck-lifescience.com.twmerckmillipore.com Furthermore, residual ethyl acetate remaining after crystallization can slowly react with the solid Fmoc-amino acid during storage, leading to the gradual formation of acetic acid. merck-lifescience.com.twmerckmillipore.com

The consequences of even trace amounts of acetic acid are severe due to its low molecular weight and high reactivity. merck-lifescience.com.tw During the coupling step of SPPS, the small and highly reactive acetic acid molecule competes with the much larger this compound for reaction with the N-terminus of the growing peptide chain. sigmaaldrich.com Acetic acid readily couples to the peptide, a process known as "capping," which terminates the chain extension permanently. sigmaaldrich.commerck-lifescience.com.tw This results in the formation of truncated peptide sequences. merck-lifescience.com.tw

The impact of this contamination is significant; for instance, a mere 0.1% (w/w) of acetic acid in an Fmoc-amino acid can equate to a 1 mol% contamination. merck-lifescience.com.twmerckmillipore.com In a synthesis protocol that uses a five-fold excess of the amino acid, this can lead to as much as 5% of the peptide chains being terminated at that specific cycle. sigmaaldrich.commerck-lifescience.com.twmerckmillipore.com If a peptide contains multiple residues derived from a contaminated batch, the cumulative loss in yield can be substantial. merck-lifescience.com.tw

Detecting acetic acid is notoriously difficult. It is invisible in standard HPLC analyses and cannot be quantified in trace amounts by 1H NMR (Proton Nuclear Magnetic Resonance). sigmaaldrich.commerck-lifescience.com.twmerckmillipore.com Consequently, specialized analytical methods have been developed to quantify its presence accurately. merck-lifescience.com.tw To ensure the successful synthesis of high-purity peptides, it is crucial to use Fmoc-amino acids with a minimal acetate content, with high-quality reagents specified to contain ≤ 0.02%. sigmaaldrich.commerck-lifescience.com.twnih.gov

| Aspect | Details | Primary Consequence |

|---|---|---|

| Source of Impurity | Hydrolysis of ethyl acetate solvent; Slow transesterification during storage. merck-lifescience.com.twmerckmillipore.com | Reduced yield of the full-length target peptide due to the formation of truncated sequences. sigmaaldrich.commerck-lifescience.com.tw |

| Impact on Synthesis | Acts as a capping agent, causing irreversible termination of the growing peptide chain. sigmaaldrich.commerck-lifescience.com.tw | |

| Detection Methods | Difficult to detect; Invisible to standard HPLC and trace 1H NMR methods. Requires specialized quantification techniques. sigmaaldrich.commerck-lifescience.com.tw | |

| Typical Specification Limit | ≤ 0.02% sigmaaldrich.commerck-lifescience.com.twnih.gov |

Fmoc Thr Bzl Oh in Solid Phase Peptide Synthesis Spps

Orthogonal Protecting Group Strategy in Fmoc SPPS

The success of Fmoc SPPS hinges on the principle of orthogonal protection. This strategy involves using protecting groups that can be removed under distinct chemical conditions, allowing for selective manipulation of different parts of the molecule during synthesis peptide.comiris-biotech.de. In Fmoc SPPS, the Fmoc group is temporarily removed under basic conditions, typically using piperidine (B6355638), while the side-chain protecting groups (such as the benzyl (B1604629) ether on Threonine) and the linker to the solid support are designed to be stable to these basic conditions but labile to acidic conditions, usually trifluoroacetic acid (TFA) acs.orgseplite.commasterorganicchemistry.com.

Advantages in terms of Cleavage and Side Reactions

The orthogonal nature of Fmoc SPPS offers several advantages, particularly concerning cleavage and side reactions. The mild basic conditions (e.g., 20% piperidine in DMF) used for Fmoc deprotection are significantly less likely to cause racemization or other side reactions compared to the stronger acidic conditions required for Boc removal seplite.commasterorganicchemistry.comnih.gov. The benzyl group on the threonine side chain is stable to these basic deprotection conditions, ensuring its integrity throughout the chain elongation process chemimpex.comvulcanchem.compeptide.com. Upon final cleavage from the resin, the benzyl ether is efficiently removed along with other acid-labile side-chain protecting groups and the resin linker using TFA acs.orgseplite.comdrivehq.com. This strategy minimizes the risk of side-chain protecting group migration or reattachment, which can occur with the more reactive carbocations generated during strong acid cleavage in the Boc/Bzl method drivehq.com. Furthermore, the dibenzofulvene byproduct generated during Fmoc deprotection can be efficiently scavenged by the deprotection reagent itself (e.g., piperidine), preventing it from reacting with the growing peptide chain peptide.comaltabioscience.comnih.govnih.govresearchgate.nettotal-synthesis.comchempep.com.

Coupling Efficiency and Reaction Kinetics

The efficient formation of peptide bonds is paramount for successful SPPS. Fmoc-Thr(Bzl)-OH, like other Fmoc-amino acid derivatives, participates in coupling reactions where its activated carboxyl group reacts with the free amino group of the growing peptide chain on the solid support sigmaaldrich.comchemrxiv.org.

Role of Coupling Reagents (e.g., HCTU, HATU)

Coupling reagents are essential for activating the carboxyl group of the incoming amino acid, rendering it susceptible to nucleophilic attack by the peptide's N-terminus. Common and highly effective coupling reagents used with Fmoc-amino acids include uronium/aminium salts such as HBTU, HATU, and HCTU, often in combination with additives like HOBt or HOAt, and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) vulcanchem.comsigmaaldrich.comgyrosproteintechnologies.comthaiscience.infonih.govgoogle.com. These reagents facilitate the rapid formation of activated esters or active ester intermediates, promoting high coupling yields sigmaaldrich.comthaiscience.infolookchem.com. For instance, HATU has been employed in the synthesis of peptides incorporating Fmoc-D-Thr(Bzl)-OH vulcanchem.com. HCTU is also recognized for its efficiency in fast Fmoc SPPS thaiscience.info.

Factors Influencing Coupling Rates

Several factors influence the rate and efficiency of coupling reactions involving this compound and other amino acids:

Reagent Concentration: Higher concentrations of coupling reagents and amino acids generally lead to faster reaction rates and improved yields chemrxiv.org.

Reaction Time: Sufficient time is required for complete coupling, especially for sterically hindered or difficult sequences sigmaaldrich.comchemrxiv.org.

Temperature: Elevated temperatures can accelerate coupling reactions, although this must be balanced against potential side reactions chemrxiv.org.

Solvent: Polar aprotic solvents like DMF and NMP are commonly used and facilitate swelling of the resin and dissolution of reagents altabioscience.comnih.govresearchgate.net.

Mixing: Efficient mixing is crucial for ensuring reagents come into contact with the resin-bound peptide, thereby influencing reaction kinetics chemrxiv.org.

Sequence-Specific Difficulties: Peptides with stretches of hydrophobic amino acids or those prone to intra-chain hydrogen bonding, such as those containing threonine, can present coupling challenges due to aggregation sigmaaldrich.com.

Deprotection Mechanisms and Conditions

The Fmoc group on this compound is removed via a base-catalyzed β-elimination mechanism altabioscience.comnih.govresearchgate.nettotal-synthesis.comchempep.com. The process begins with the abstraction of the acidic proton at the 9-position of the fluorene (B118485) ring by a base, typically a secondary amine like piperidine peptide.comaltabioscience.comnih.govnih.govresearchgate.nettotal-synthesis.com. This is followed by β-elimination, which liberates dibenzofulvene (DBF) and carbon dioxide altabioscience.comnih.govnih.govresearchgate.nettotal-synthesis.comchempep.com. The highly reactive dibenzofulvene intermediate is then rapidly trapped by the secondary amine (e.g., piperidine) to form stable adducts that are easily washed away from the resin peptide.comaltabioscience.comnih.govnih.govresearchgate.nettotal-synthesis.comchempep.com.

Standard conditions for Fmoc deprotection involve using 20% piperidine in N,N-dimethylformamide (DMF) for a short period (e.g., 10-20 minutes) altabioscience.comnih.govnih.govresearchgate.net. Other secondary amines like morpholine (B109124) or 4-methylpiperidine (B120128) can also be used nih.govresearchgate.net. The reaction is generally faster in polar solvents like DMF or NMP compared to less polar solvents altabioscience.comnih.govresearchgate.nettotal-synthesis.com. The progress of Fmoc deprotection can be monitored spectrophotometrically due to the chromophoric nature of the dibenzofulvene adducts altabioscience.comnih.govresearchgate.netchempep.com.

Compound Name Table

| Common Name | IUPAC Name | Abbreviation |

| This compound | N-α-(9-Fluorenylmethyloxycarbonyl)-O-benzyl-L-threonine | This compound |

| Fmoc | 9-fluorenylmethyloxycarbonyl | Fmoc |

| Bzl | Benzyl | Bzl |

| Boc | tert-butyloxycarbonyl | Boc |

| TFA | Trifluoroacetic Acid | TFA |

| HCTU | O-(1H-6-Chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | HCTU |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | HATU |

| DMF | N,N-Dimethylformamide | DMF |

| NMP | N-Methylpyrrolidone | NMP |

| DIPEA | N,N-Diisopropylethylamine | DIPEA |

| HOBt | Hydroxybenzotriazole | HOBt |

| HBTU | N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf |

| Trt | Trityl (Triphenylmethyl) | Trt |

| tBu | tert-Butyl | tBu |

Applications of Fmoc Thr Bzl Oh in Advanced Peptide and Bioconjugate Chemistry

Synthesis of Phosphopeptides and Glycopeptides

The incorporation of post-translational modifications (PTMs) is critical for studying the biological functions of proteins, such as cell signaling and gene expression. nih.goviris-biotech.de Fmoc-SPPS is the preferred method for synthesizing peptides with PTMs like phosphorylation and glycosylation because the mild cleavage conditions preserve these often-delicate modifications. nih.gov

While Fmoc-Thr(Bzl)-OH is a foundational building block in peptide synthesis, its direct use is for incorporating a standard, protected threonine. For the synthesis of phosphopeptides, a specialized derivative is required where the threonine side chain is already phosphorylated. The most common building block for this purpose is Fmoc-Thr(PO(OBzl)OH)-OH, a monobenzyl-protected phosphothreonine. chempep.comresearchgate.netsemanticscholar.org This derivative is introduced into the peptide sequence using standard coupling reagents like PyBOP or TBTU. chempep.comsigmaaldrich.com The synthesis of peptides with multiple or clustered phosphorylation sites can be challenging due to steric hindrance and electrostatic repulsion from the phosphate (B84403) groups, which can lower coupling yields. researchgate.netnih.gov Furthermore, the protected phosphoserine and phosphothreonine residues are susceptible to a side reaction known as β-elimination under the basic conditions used for Fmoc group removal. nih.gov Despite these challenges, using derivatives like Fmoc-Thr(PO(OBzl)OH)-OH in standard Fmoc SPPS protocols allows for the efficient preparation of peptides with multiple phosphorylation sites. chempep.comsigmaaldrich.com

The synthesis of O-linked glycopeptides follows a similar strategy of incorporating a pre-modified amino acid. Instead of starting with this compound, chemists use a threonine derivative to which the desired sugar moiety is already attached. researchgate.netthieme-connect.de For example, the synthesis of a nephritogenoside (B1214391) glycopeptide involved converting a glycosylated threonine derivative into Fmoc-Thr(α-Glc)-OH, which was then used in the peptide synthesis. researchgate.net Similarly, building blocks like Fmoc-Ser(Ac3-β-d-Xyl)-OH are used for incorporating xylose-linked serine residues. thieme-connect.de In the solution-phase synthesis of a glyco-hexapeptide, a peracetylated O-galactosaminyl threonine derivative, Fmoc-[GalNAc(Ac)3-alpha]Thr-OH, was used for the stepwise elongation of the peptide chain. nih.gov This "building block" approach ensures the correct stereochemistry and placement of the glycan on the peptide backbone.

The success of Fmoc-SPPS hinges on an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions without affecting the others. thieme-connect.decsic.es The standard Fmoc/tBu strategy is a prime example of this orthogonality. nih.govcsic.es The temporary Nα-Fmoc group is removed at each cycle with a mild base (e.g., piperidine), while the "permanent" side-chain protecting groups, such as tert-Butyl (tBu), are stable to this treatment but are cleaved at the end of the synthesis with strong acid, typically trifluoroacetic acid (TFA). nih.govpeptide.com

The benzyl (B1604629) (Bzl) group of this compound fits seamlessly into this strategy. It is stable under the basic conditions used for Fmoc removal, providing robust protection for the threonine side-chain hydroxyl group throughout the peptide assembly. vulcanchem.com The Bzl group is then cleaved during the final acidolysis step with TFA, along with other acid-labile groups like tBu. peptide.com This compatibility allows this compound to be used in conjunction with a wide array of other protected amino acids commonly employed in Fmoc-SPPS.

| Protecting Group | Protected Functional Group | Typical Cleavage Reagent(s) |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | α-Amino group | 20% Piperidine (B6355638) in DMF |

| Bzl (Benzyl) | Hydroxyl (Threonine, Serine), Carboxyl (Aspartic/Glutamic acid) | TFA, HF peptide.comgoogle.com |

| tBu (tert-Butyl) | Hydroxyl (Tyrosine, Serine, Threonine), Carboxyl (Aspartic/Glutamic acid) | TFA peptide.com |

| Trt (Trityl) | Amide (Asparagine, Glutamine), Imidazole (Histidine) | TFA rsc.org |

| Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | Guanidino (Arginine) | TFA rsc.orgsemmelweis.hu |

| Boc (tert-Butoxycarbonyl) | Indole (Tryptophan), ε-Amino (Lysine) | TFA rsc.orgacs.org |

Role in Drug Design and Therapeutic Agent Development

This compound and its D-enantiomer, Fmoc-D-Thr(Bzl)-OH, are valuable building blocks in the design and synthesis of peptide-based pharmaceuticals. chemimpex.comchemimpex.comchemimpex.com They allow for the precise introduction of threonine into peptide sequences, which can be crucial for the bioactivity of therapeutic peptides. chemimpex.com The stability and compatibility of this compound in SPPS facilitate the efficient production of complex peptides with enhanced specificity and potential therapeutic value. chemimpex.com Researchers leverage this compound to create novel drug candidates for various diseases, including those in oncology and neurology. netascientific.comchemimpex.com For instance, this compound has been utilized in the synthesis of tuftsin (B1682037) derivatives, which are being explored for targeted drug delivery systems. semmelweis.hu Its use enables the creation of more stable and effective drug candidates, opening avenues for new therapeutic agents. chemimpex.comchemimpex.com

Bioconjugation Methodologies

Bioconjugation involves the chemical linking of two molecules, at least one of which is a biomolecule, to form a new construct with combined or enhanced properties. This compound is a component in the synthesis of peptides that are subsequently used in bioconjugation processes. chemimpex.comchemimpex.comnetascientific.com Peptides synthesized using this amino acid derivative can be attached to other molecules, such as imaging agents, drugs, or polymers. chemimpex.comnetascientific.com This attachment can improve the therapeutic efficacy, targeted delivery, and diagnostic potential of the conjugated molecule. netascientific.comchemimpex.com The ability to create well-defined peptide structures using building blocks like this compound is a prerequisite for developing sophisticated and effective bioconjugates for therapeutic and diagnostic applications. chemimpex.com

Protein Modification and Engineering

This compound is an important tool for researchers in protein engineering and modification. chemimpex.comchemimpex.comchemimpex.com By incorporating this and other modified amino acids into synthetic protein domains, scientists can systematically study protein structure-function relationships. chemimpex.comchemimpex.com This approach allows for the investigation of how specific amino acid residues contribute to protein stability, folding, and biological function. chemimpex.com Such insights are essential for designing novel proteins with enhanced stability or new functionalities, which is a key goal in the development of next-generation biopharmaceuticals. chemimpex.comchemimpex.com

Synthesis of Cyclic Peptides and Peptide Libraries

The synthesis of cyclic peptides often requires complex protection strategies to enable on-resin or solution-phase cyclization. This compound is a standard building block used in the solid-phase synthesis of linear peptide precursors that are later cyclized. For example, in a published synthetic scheme for a cyclic heptapeptide, this compound was one of the amino acids incorporated into the linear chain on the resin before cleavage and subsequent solution-phase cyclization. researchgate.net

Furthermore, the Fmoc/tBu chemistry, for which this compound is designed, is highly amenable to the creation of peptide libraries. nih.gov The mild deprotection conditions and the ease of automation have made Fmoc-SPPS a preferred method for generating large collections of diverse peptides. nih.gov These libraries are powerful tools for screening and identifying new drug leads, mapping protein-protein interactions, and discovering peptides with novel functions.

Utilization in Industrial-Scale Peptide Production

The transition from laboratory-scale peptide synthesis to industrial-scale production introduces a unique set of challenges, including the need for cost-effective, scalable, and robust manufacturing processes that consistently yield high-purity peptides. This compound has found its place in the large-scale synthesis of peptides, although its application is often balanced against economic and process efficiency considerations.

The use of the Fmoc group is a cornerstone of modern industrial solid-phase peptide synthesis (SPPS), largely due to the milder reaction conditions required for its removal compared to the Boc/Bzl strategy, which often necessitates the use of hazardous reagents like hydrofluoric acid (HF). luxembourg-bio.com The industrialization and regulation of Fmac-protected amino acid derivatives have led to a significant improvement in their quality, which is crucial for the production of therapeutic peptides. nih.gov In fact, the economies of scale from the multi-ton production of therapeutic peptides using Fmoc SPPS have made high-quality Fmoc building blocks more accessible and affordable. semanticscholar.org

For large-scale manufacturing, solution-phase synthesis is also a viable and often preferred method for certain peptides, particularly for shorter to medium-length sequences produced in quantities up to hundreds of kilograms or even metric tons annually. ug.edu.plpolypeptide.com In some instances, a hybrid approach, combining solid-phase fragment synthesis with solution-phase coupling, is employed to meet the demands for metric tons of a product. ug.edu.pl

The benzyl (Bzl) protecting group on the threonine side chain of this compound is stable under the basic conditions used for Fmoc group removal, providing the necessary orthogonal protection for selective deprotection strategies during peptide assembly. vulcanchem.com This stability is a key advantage in complex syntheses.

However, the use of the Fmoc group in large-scale solution synthesis can be less attractive due to the non-volatile nature of the dibenzofulvene by-product generated during deprotection, which can complicate purification. ug.edu.pl Furthermore, the cost and availability of large quantities of specific protected amino acid derivatives, including this compound, can sometimes prohibit their use in industrial syntheses, leading to a preference for minimal protection strategies where feasible. ug.edu.pl

A significant challenge in using threonine derivatives in peptide synthesis is the potential for side reactions. While aspartimide formation is a well-documented issue for aspartic acid residues, similar considerations apply to other amino acids, especially in long and complex sequences where multiple functional groups must be managed. nih.govvulcanchem.com The choice of protecting groups and reaction conditions is therefore critical to minimize such side reactions and ensure the quality of the final peptide product. vulcanchem.com

The table below outlines key parameters and considerations for the industrial use of Fmoc-protected amino acids, including this compound.

| Parameter | Industrial-Scale Consideration | Rationale |

| Purity of Starting Material | High purity of this compound is essential, with low levels of contaminants like acetic acid and free amino acids. nih.govresearchgate.net | Acetic acid can cause permanent capping of the peptide chain, while free amino acids can lead to insertion errors. nih.govresearchgate.net |

| Deprotection Conditions | Optimized and controlled removal of the Fmoc group, typically with 20% piperidine in NMP. vulcanchem.com | Ensures efficient deprotection while minimizing side reactions. vulcanchem.com |

| Coupling Reagents | Use of efficient and cost-effective coupling reagents compatible with large-scale synthesis, such as HATU. vulcanchem.com | Maximizes coupling efficiency and product yield. vulcanchem.com |

| Solvent Usage | Selection of appropriate solvents that allow for good resin swelling and reactant solubility, while considering environmental and cost factors. ug.edu.pl | Affects reaction kinetics and overall process efficiency. ug.edu.pl |

| Purification | Development of scalable purification methods, often relying on chromatography or recrystallization. vulcanchem.com | Crucial for achieving the high purity required for pharmaceutical applications. vulcanchem.com |

The following table provides an example of a peptide synthesized using this compound, highlighting the scale and methodology.

| Peptide | Synthesis Scale | Methodology | Key Role of this compound |

| Octreotide (analog) | Kilogram Scale | Solid-Phase Peptide Synthesis (SPPS) | Incorporation of a protected threonine residue is essential for the final structure and biological activity of this therapeutic peptide analog. ug.edu.pl |

Analytical Methodologies for Characterization and Quality Control in Research

Spectroscopic Techniques (e.g., NMR, LC-ESI-MS+)

Spectroscopic methods are fundamental for the structural elucidation and confirmation of the identity of Fmoc-Thr(Bzl)-OH.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of this compound. 1H NMR spectra provide detailed information about the arrangement of protons within the molecule, allowing for verification of the presence of the Fmoc, benzyl (B1604629), and threonine moieties. chemicalbook.com The chemical shifts, splitting patterns, and integration of the signals in the NMR spectrum are unique to the compound's structure.

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is another critical technique. It combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. usc.edu.au ESI-MS is used to determine the molecular weight of this compound, which should correspond to its calculated molecular formula, C26H25NO5 (431.48 g/mol ). peptide.comsigmaaldrich.com Tandem mass spectrometry (MS/MS or MSn) can further be used to fragment the molecule, providing data that helps to confirm its structure by analyzing the fragmentation patterns of the Fmoc-protecting group and the amino acid residue. nih.gov

Chromatographic Methods (e.g., HPLC, RP-HPLC, GC-MS)

Chromatographic techniques are the cornerstone for assessing the purity of this compound, separating it from any potential impurities.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) are the most common methods for determining the chemical purity of Fmoc-amino acids. nih.gov In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. By running a sample of this compound through an HPLC system, a chromatogram is generated where the main peak corresponds to the pure compound, and any smaller peaks typically represent impurities. The purity is often calculated based on the relative peak areas. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method, but its application for intact Fmoc-amino acids is less common than HPLC. The polar nature of amino acids necessitates derivatization to increase their volatility for GC analysis. sigmaaldrich.com While GC-MS is highly effective for analyzing free amino acids or for detecting specific volatile impurities, HPLC remains the preferred method for the routine purity analysis of non-volatile derivatives like this compound. sigmaaldrich.comdss.go.th

The primary goal of purity determination is to quantify the percentage of this compound in a given sample. High-quality reagents are essential, as even minor impurities in the amino acid building blocks can lead to significant side products in the final peptide. merckmillipore.com HPLC is the standard method for this assessment, with purity levels for peptide synthesis reagents often required to be ≥99%. merckmillipore.com

Impurity profiling involves the identification and quantification of impurities present in the this compound sample. These impurities can arise from the synthesis of the compound itself or from its degradation over time. merckmillipore.com Identifying these impurities is crucial for troubleshooting peptide synthesis and for ensuring the quality and reproducibility of the final peptide.

Table 1: Potential Impurities in Fmoc-Amino Acid Preparations

| Impurity Type | Potential Source | Impact on Peptide Synthesis |

|---|---|---|

| Free Amino Acid | Incomplete Fmoc protection | Leads to deletion sequences where the intended amino acid is missing. |

| Dipeptide Impurities (Fmoc-Thr(Bzl)-Thr(Bzl)-OH) | Side reactions during Fmoc attachment | Results in the insertion of an extra amino acid residue. merckmillipore.com |

| β-Alanine Adducts | Side reactions involving the Fmoc group | Can lead to chain termination or insertion of a β-alanine residue. merckmillipore.com |

| Unprotected Side Chain | Incomplete benzylation of the threonine hydroxyl group | May cause unwanted side reactions during peptide synthesis. |

For most biological applications, peptides must be synthesized from a single, specific enantiomer of each amino acid (usually the L-form). The presence of the incorrect D-enantiomer can drastically alter the structure and function of the resulting peptide. Therefore, assessing the enantiomeric purity of this compound is a critical quality control step.

Chiral HPLC is the definitive method for this analysis. phenomenex.com This technique uses a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers of the molecule. windows.net The two enantiomers interact differently with the CSP, leading to different retention times and their separation on the chromatogram. This allows for the precise quantification of the unwanted D-enantiomer. For Fmoc-amino acids used in peptide synthesis, an enantiomeric excess (ee) of ≥99.8% is often required. phenomenex.com

Table 2: Example of Chiral HPLC for Enantiomeric Purity

| Parameter | Description |

|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (Chiral HPLC) |

| Stationary Phase | Polysaccharide-based Chiral Stationary Phase (e.g., Lux Cellulose-2) phenomenex.com |

| Mobile Phase | Typically a mixture of an organic solvent (e.g., Acetonitrile) and an aqueous buffer with an acidic modifier (e.g., 0.1% TFA). windows.net |

| Detection | UV detector, typically at a wavelength where the Fmoc group absorbs strongly. |

| Expected Result | Baseline separation of the L-enantiomer (major peak) and the D-enantiomer (minor peak). |

| Specification | Enantiomeric Purity ≥ 99.8% (corresponding to ≤ 0.1% of the D-enantiomer). phenomenex.com |

Qualitative Assays for Reaction Monitoring (e.g., Kaiser Test)

In the context of solid-phase peptide synthesis (SPPS), it is essential to monitor the completion of two key reaction steps: the removal of the Fmoc protecting group (deprotection) and the coupling of the next Fmoc-amino acid. The Kaiser test is a rapid and sensitive qualitative colorimetric assay used for this purpose. chempep.compeptide.com

The test is based on the reaction of ninhydrin with primary amines. chempep.com A small sample of the resin-bound peptide is taken and heated with ninhydrin reagents. The resulting color indicates the presence or absence of free primary amino groups on the peptide chain.

Table 3: Interpretation of the Kaiser Test in Fmoc-SPPS

| Step Being Monitored | Expected Result | Color | Interpretation |

|---|---|---|---|

| After Fmoc Deprotection | Positive | Intense Blue peptide.com | The Fmoc group has been successfully removed, exposing the free primary amine of the N-terminal amino acid. The coupling reaction can proceed. |

| After Amino Acid Coupling | Negative | Yellow/Colorless rsc.org | The coupling reaction is complete. The free amine has reacted with the new Fmoc-amino acid, and there are no primary amines available to react with ninhydrin. |

It is important to note that the Kaiser test is not reliable for N-terminal proline residues, which are secondary amines and produce a less intense reddish-brown color. peptide.com In such cases, alternative tests like the chloranil test may be used. peptide.com

Emerging Trends and Future Directions in Fmoc Thr Bzl Oh Research

Development of Sustainable Peptide Synthesis Strategies

The drive towards greener chemical processes has significantly impacted peptide synthesis. SPPS, while efficient, is often criticized for its high solvent consumption and waste generation. Emerging strategies aim to mitigate these issues.

Solvent Reduction and Green Solvents: Research is focused on reducing the volume of solvents used for washing steps between coupling and deprotection. Innovative protocols combine coupling and deprotection steps into a single process, thereby minimizing wash cycles. For instance, combining piperidine (B6355638) (for Fmoc removal) with coupling reagents in a single pot, followed by a reduced number of washes, has shown to save up to 75% of solvent peptide.comdigitellinc.comresearchgate.nettandfonline.comtandfonline.com. The exploration of alternative, less toxic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) is also a key area, with efforts to replace them with more environmentally benign options or even conduct syntheses in neat water under microwave irradiation rsc.org.

Atom Economy: Improving atom economy is another critical aspect of sustainability. This involves minimizing the use of excess reagents and reducing the mass of protecting groups and auxiliary chemicals. Strategies such as using side-chain unprotected amino acids where possible, or developing more efficient coupling reagents, contribute to this goal rsc.orgrsc.org. The development of N- to C-peptide synthesis, which potentially reduces reliance on protective strategies, is also being explored as a more sustainable alternative chemrxiv.org.

Resin and Reagent Reuse: The reusability of solid supports and the development of more efficient, recyclable coupling reagents are also under investigation to further enhance the sustainability of SPPS.

Novel Protecting Group Chemistries

The development of new protecting group strategies is vital for synthesizing increasingly complex peptides and for improving the efficiency and orthogonality of Fmoc SPPS.

Orthogonal Protection: The Fmoc/tBu strategy relies on the orthogonality of protecting groups, where the temporary Fmoc group is base-labile, and the permanent side-chain protecting groups are acid-labile altabioscience.comub.edu. Research continues to explore novel protecting groups that offer enhanced orthogonality, milder cleavage conditions, or reduced side reactions. For threonine, while the benzyl (B1604629) (Bzl) ether is common, research into alternative side-chain protecting groups for hydroxyl-bearing amino acids aims to improve acid stability or enable different cleavage mechanisms peptide.com. For example, minimal protection strategies that forgo tert-butyl ether protection for serine, threonine, and tyrosine are being developed to simplify synthesis and improve atom economy drivehq.com.

Minimizing Side Reactions: Novel protecting groups and optimized deprotection conditions are being investigated to suppress common side reactions such as aspartimide formation and racemization, which can compromise peptide integrity rsc.orgacs.org. For instance, the use of 2-phenylisopropyl (2-PhiPr) for aspartic acid protection offers better protection against aspartimide formation compared to traditional groups sigmaaldrich.com.

Cleavable Linkers: The development of specialized linkers that enable peptide release under non-acidic or neutral conditions is also an area of active research, offering greater flexibility for peptides containing acid-sensitive modifications acs.org.

Microwave-Enhanced SPPS and its Impact

Microwave irradiation has revolutionized SPPS by significantly accelerating reaction kinetics, leading to shorter synthesis times, improved yields, and higher purity.

Accelerated Coupling and Deprotection: Microwave heating can dramatically reduce the time required for both amino acid coupling and Fmoc deprotection steps. Coupling reactions that might take hours under conventional heating can often be completed in minutes (e.g., 5 minutes) with microwave assistance, and Fmoc removal can be reduced from 15 minutes to as little as 3 minutes nih.govluxembourg-bio.com. This acceleration is attributed to the efficient and uniform heating provided by microwaves.

Overcoming Difficult Sequences: Microwave-assisted SPPS is particularly effective in overcoming challenges posed by sterically hindered amino acids, aggregation-prone sequences, and difficult couplings, often leading to higher yields and purer products compared to conventional methods nih.govluxembourg-bio.comscirp.orgsigmaaldrich.cn. The enhanced reaction rates can help drive these reactions to completion.

Process Optimization: Optimized microwave protocols, including specific solvent mixtures and temperature control (often below 80°C to prevent Fmoc elimination), have been developed to maximize efficiency and minimize side reactions like racemization luxembourg-bio.comgoogle.com.

Integration with Combinatorial Chemistry and High-Throughput Synthesis

Fmoc-Thr(Bzl)-OH and other Fmoc-amino acid derivatives are foundational to the creation of peptide libraries for drug discovery and high-throughput screening.

Library Diversity: The Fmoc strategy's compatibility with automated synthesizers and parallel synthesis techniques allows for the rapid generation of large, diverse peptide libraries. These libraries are crucial for identifying lead compounds with desired biological activities altabioscience.comnih.govnih.gov.

Automated Synthesis Platforms: Modern automated peptide synthesizers leverage Fmoc chemistry, enabling the efficient, high-throughput production of peptides. This integration facilitates the exploration of vast chemical spaces, accelerating the drug discovery process.

Fragment-Based Synthesis: Fmoc-based SPPS is also employed in fragment-based approaches, where peptides are synthesized in segments and then coupled together, often using specialized linkers or orthogonal protection strategies for efficient assembly of larger or complex peptide structures acs.orgnih.gov.

Applications in Chemical Biology beyond Traditional Peptide Synthesis

The utility of this compound extends beyond its role in simple peptide chain elongation, finding applications in more sophisticated areas of chemical biology.

Bioconjugation: Fmoc-protected amino acids are valuable for bioconjugation, where they can be incorporated into peptides that are subsequently attached to surfaces, nanoparticles, or other biomolecules for applications in diagnostics, targeted drug delivery, and biosensing chemimpex.comchemimpex.com.

Peptide-Based Therapeutics and Drug Delivery: The precise control offered by Fmoc SPPS, using building blocks like this compound, is essential for synthesizing peptide-based therapeutics. Modified amino acids can enhance peptide stability, bioavailability, and targeting capabilities, making them attractive for drug delivery systems chemimpex.comchemimpex.combiocrick.com.

Peptidomimetics and Modified Peptides: this compound can be used to introduce modified threonine residues or to construct peptidomimetics – molecules that mimic the structure and function of peptides but possess improved pharmacological properties, such as increased resistance to enzymatic degradation or enhanced receptor binding vulcanchem.com.

Data Table: Comparison of Microwave-Assisted vs. Conventional SPPS

| Parameter | Conventional SPPS (Typical) | Microwave-Assisted SPPS (Typical) | Improvement Factor (Microwave vs. Conventional) |

| Coupling Time per AA | 1-4 hours | 5-15 minutes | ~10-20x faster |

| Fmoc Deprotection Time | 15-30 minutes | 3-5 minutes | ~5-10x faster |

| Overall Synthesis Time | Days to Weeks | Hours to Days | Significant reduction |

| Yield | Variable, often lower for difficult sequences | Higher, especially for difficult sequences | Often 1.5-2x increase or more |

| Purity | Can be lower, more impurities | Generally higher, fewer impurities | Improved |

| Aggregation Handling | Challenging | More effective | Enhanced |

Note: Values are approximate and can vary based on the specific peptide sequence, reagents, and equipment used.

Q & A

Q. How does the coupling efficiency of Fmoc-Thr(Bzl)-OH compare to other glycosylated amino acids in solid-phase peptide synthesis (SPPS)?

- Methodological Insight : Relative coupling rates for this compound can be benchmarked against derivatives like Fmoc-Ser(OH) or Fmoc-D-Thr(Ac3GalNAca)-OH. For example, Fmoc-Ser(OH) reacts ~3.33× faster than Fmoc-Thr(OH), while Fmoc-D-Thr(Ac3GalNAca)-OH exhibits ~0.70× reactivity . To compensate for slower coupling, use extended reaction times, double couplings, or stronger activators (e.g., HATU instead of HBTU) to improve incorporation efficiency.

Q. What protecting group strategies are recommended for this compound to prevent side reactions during SPPS?

- Methodological Insight : The benzyl (Bzl) group on Thr’s side chain is acid-labile and compatible with Fmoc-based SPPS. However, when synthesizing phosphorylated peptides, avoid unprotected phosphothreonine (pThr) derivatives (e.g., Fmoc-Thr(PO3H2)-OH), as they lead to low yields due to phosphate group instability during resin cleavage. Instead, use fully protected precursors like Fmoc-Thr[PO3(POM)2]-OH for stable incorporation .

Q. How do steric effects influence the reactivity of this compound in backbone-modified peptide synthesis?

- Methodological Insight : Bulky protecting groups (e.g., TBDPS or TBDMS) on Thr’s hydroxyl group can hinder coupling. For example, Fmoc-Thr(TBDPS)-OH failed in Steglich esterification due to steric hindrance, while Fmoc-Thr(TBDMS)-OH achieved quantitative incorporation under optimized conditions (DIC/DMAP activation at 35°C) .

Advanced Research Questions

Q. How can phosphorylated threonine (pThr)-containing peptides be synthesized with improved cellular bioavailability?

- Methodological Insight : Use Fmoc-Thr[PO(OH)(OPOM)]-OH, a prodrug-protected derivative. The bis-POM group masks the phosphate’s negative charge, enhancing membrane permeability. Post-synthesis, intracellular esterases cleave POM groups to release active pThr. Key steps:

Incorporate Fmoc-Thr[PO(OH)(OPOM)]-OH via standard Fmoc-SPPS.

Cleave the peptide from resin using 1% TFA, retaining POM protection.

Validate stability via HPLC-MS to confirm partial deprotection during piperidine treatment .

Q. What are the challenges in synthesizing pThr-containing peptides using this compound derivatives, and how can they be resolved?

- Methodological Insight : Unprotected pThr residues (e.g., Fmoc-Thr(PO3H2)-OH) cause aggregation and low yields due to their dianionic state. Solutions:

- Protection : Use mono- or bis-POM protection (e.g., Fmoc-Thr[PO3(POM)2]-OH) to neutralize charge.

- Resin Compatibility : Employ acid-labile resins (e.g., Wang resin) to avoid premature deprotection.

- Post-Cleavage Stability : Avoid basic conditions during resin cleavage; use mild TFA (1–5%) to retain POM groups .

Q. How do competing side reactions during Fmoc deprotection affect Thr(Bzl)-OH derivatives, and how can they be mitigated?

- Methodological Insight : Piperidine, used for Fmoc removal, can partially hydrolyze POM-protected phosphates. For example, Fmoc-Thr[PO3(POM)2]-OH loses one POM group during deprotection, yielding Thr[PO(OH)(OPOM)]. To minimize this:

- Shorten piperidine exposure (e.g., 2 × 2 min instead of 20% for 30 min).

- Use alternative deprotection reagents (e.g., 4-methylpiperidine) for sensitive residues .

Q. What are the implications of Thr(Bzl)-OH’s stereochemistry on peptide-protein interactions in kinase studies?

- Methodological Insight : D-Thr(Bzl) derivatives exhibit lower coupling rates (~0.70× vs. L-Thr) and may disrupt kinase binding. For example, polo-like kinase 1 (Plk1) binds L-pThr-containing peptides (e.g., Ac-Pro-Leu-His-Ser-pThr) with high affinity. Always validate stereochemical purity via chiral HPLC or circular dichroism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.